N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-24-9-8-14-10-15(4-7-17(14)24)18(25)12-23-20(27)19(26)22-11-13-2-5-16(21)6-3-13/h2-10,18,25H,11-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMOILRDVRHIAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a suitable nucleophile.
Coupling with Oxalamide: The final step involves coupling the fluorobenzyl and indole moieties with oxalamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxalamide moiety or other functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural features with the target molecule, enabling a comparative analysis of substituent effects on physicochemical and hypothetical biological properties:
Table 1: Structural and Functional Comparison
Key Observations
Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group in the target compound offers moderate lipophilicity and electron-withdrawing effects, balancing solubility and membrane permeability .
Indole Positional Isomerism :
- The indol-5-yl group in the target compound vs. indol-3-yl in alters binding orientation. Indol-5-yl may favor interactions with flat binding pockets (e.g., enzyme active sites), while indol-3-yl is common in neurotransmitter analogs (e.g., serotonin) .
Hydroxyl Group Impact :
- The 2-hydroxyethyl chain in the target compound improves aqueous solubility and hydrogen-bonding capacity, critical for target engagement. In contrast, ’s tetrahydrofuranmethyl group provides rigidity but reduces polarity .
The pyrimidinyl core in enables hydrogen bonding via nitrogen atoms, often seen in kinase inhibitors .
Ethanediamide vs. Propanamide/Sulfonamide: The ethanediamide linker in the target compound and allows conformational flexibility, while sulfonamide in increases acidity and hydrogen-bond donor capacity .
Research Findings and Hypotheses
- BACE1 Inhibition Potential: The target compound’s fluorophenyl and hydroxyl groups resemble ZPX394 (), a BACE1 inhibitor, suggesting possible β-secretase targeting. However, the indole moiety may shift selectivity compared to ZPX394’s pyrazole group .
- Metabolic Stability : The 1-methylindole in the target compound may reduce cytochrome P450-mediated oxidation compared to ’s unsubstituted indole .
- SynthETIC Accessibility : Amide coupling methods () are likely applicable to the target compound’s synthesis, though steric hindrance from the hydroxyethyl group may require optimized conditions .
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
- Indole moiety : Known for various biological activities, including neuroprotective effects.
- Ethanediamide backbone : Provides stability and potential for various substitutions.
Molecular Formula
The molecular formula for this compound is , indicating a significant number of carbon, hydrogen, nitrogen, and oxygen atoms.
Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
-
Neuroprotective Effects :
- The compound has shown promise in models of neurodegenerative diseases such as Alzheimer's disease (AD). It appears to interact with mitochondrial complex I, potentially reducing oxidative stress and amyloid-beta pathology .
- In vitro studies demonstrated that modifications to the indole ring can enhance neuroprotective activity, suggesting structure-activity relationships that could guide future drug design.
-
Antioxidant Activity :
- The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, which is crucial in mitigating oxidative damage in neuronal tissues.
- Binding Affinity :
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : By targeting mitochondrial complex I, the compound may reduce ROS production, thereby alleviating oxidative stress associated with neurodegeneration .
- Modulation of Neurotransmitter Systems : The indole structure may interact with serotonin receptors or other neurotransmitter systems, contributing to potential anxiolytic or antidepressant effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Neuroprotection | Reduced amyloid-beta pathology in AD models | |
| Antioxidant | Effective ROS scavenging | |
| Binding Affinity | Strong interaction with mitochondrial proteins |
In Vivo Studies
Recent studies involving transgenic mouse models have demonstrated that oral administration of the compound leads to significant improvements in cognitive function and reductions in neuroinflammation markers. These findings support the hypothesis that this compound could be a candidate for further development as a therapeutic agent for neurodegenerative diseases .
Future Directions
Further research is needed to explore:
- Optimization of Structure : Investigating how modifications to the existing structure can enhance efficacy and reduce potential side effects.
- Clinical Trials : Conducting clinical trials to establish safety profiles and therapeutic dosages for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
